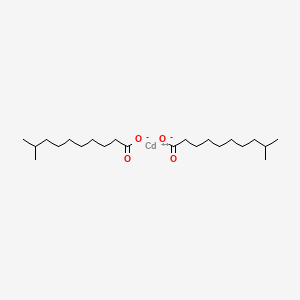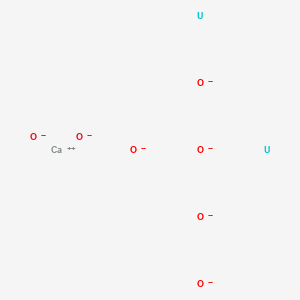
Calcium diuranium heptaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium diuranium heptaoxide is a chemical compound with the formula CaO7U2. It is known for its unique properties and applications in various fields, including chemistry and industry. The compound is composed of calcium, uranium, and oxygen, and it has a molecular weight of 628.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium diuranium heptaoxide can be synthesized through various chemical reactions involving calcium and uranium compounds. One common method involves the reaction of calcium oxide with uranium trioxide under controlled conditions. The reaction typically occurs at high temperatures to ensure complete formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of temperature and reaction conditions. The process often involves the use of specialized equipment to handle the radioactive nature of uranium compounds safely .
Chemical Reactions Analysis
Types of Reactions
Calcium diuranium heptaoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state uranium compounds.
Reduction: It can be reduced to lower oxidation state uranium compounds.
Substitution: This compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce uranium dioxide, while reduction reactions may yield uranium metal .
Scientific Research Applications
Calcium diuranium heptaoxide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other uranium compounds and as a reagent in various chemical reactions.
Biology: Research involving this compound focuses on its potential effects on biological systems and its use in radiolabeling studies.
Medicine: The compound is studied for its potential use in radiotherapy and diagnostic imaging due to its radioactive properties.
Industry: This compound is used in the production of nuclear fuels and other uranium-based materials
Mechanism of Action
The mechanism of action of calcium diuranium heptaoxide involves its interaction with molecular targets and pathways in various systems. In biological systems, the compound can bind to specific proteins and enzymes, affecting their function. In industrial applications, its radioactive properties are harnessed for energy production and other processes .
Comparison with Similar Compounds
Similar Compounds
Ammonium diuranate: Another uranium compound used in the production of nuclear fuels.
Uranium dioxide: A common uranium compound used in nuclear reactors.
Calcium uranate: Similar in composition but with different properties and applications.
Uniqueness
Calcium diuranium heptaoxide is unique due to its specific chemical structure and properties. Its combination of calcium and uranium atoms gives it distinct characteristics that make it valuable in various scientific and industrial applications .
Properties
CAS No. |
13780-21-7 |
|---|---|
Molecular Formula |
CaO7U2-12 |
Molecular Weight |
628.13 g/mol |
IUPAC Name |
calcium;oxygen(2-);uranium |
InChI |
InChI=1S/Ca.7O.2U/q+2;7*-2;; |
InChI Key |
PIIHYLXITAGHQP-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[U].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


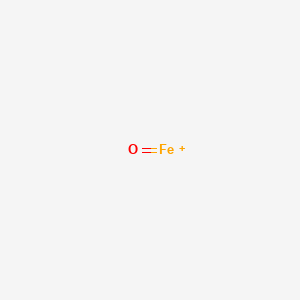
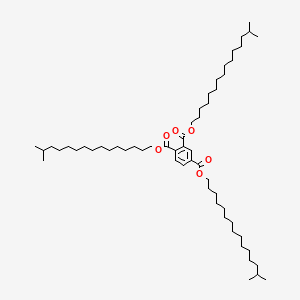





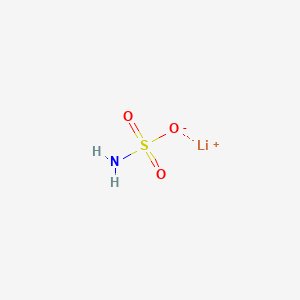

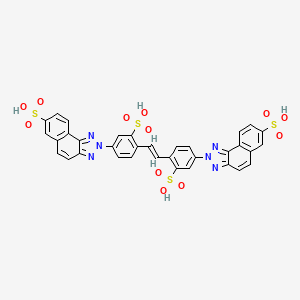

![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
